REACTION_CXSMILES
|
[N:1]1[N:5]2[C:6]([C:10]#[N:11])=[CH:7][CH:8]=[CH:9][C:4]2=[CH:3][CH:2]=1>CO.N.[Ni]>[N:1]1[N:5]2[C:6]([CH2:10][NH2:11])=[CH:7][CH:8]=[CH:9][C:4]2=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C2N1C(=CC=C2)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under hydrogen pressure (balloon pressure) for 2-5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
CUSTOM
|
Details
|
On completion of reaction, it
|
Type
|
FILTRATION
|
Details
|
was filtered through celite bed and filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |